8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride

Medicinal chemistry Building block selection Physicochemical property optimization

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride (CAS 2490402-40-7) is a heterobicyclic sulfonyl chloride building block featuring an imidazo[1,2-a]pyrazine core with chlorine substitution at the 8-position and a sulfonyl chloride group at the 3-position. The compound has a molecular formula of C₆H₃Cl₂N₃O₂S and a molecular weight of 252.08 g/mol.

Molecular Formula C6H3Cl2N3O2S
Molecular Weight 252.07
CAS No. 2490402-40-7
Cat. No. B3009692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
CAS2490402-40-7
Molecular FormulaC6H3Cl2N3O2S
Molecular Weight252.07
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=N1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl2N3O2S/c7-5-6-10-3-4(14(8,12)13)11(6)2-1-9-5/h1-3H
InChIKeyOKKHOAQGUICXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride (CAS 2490402-40-7): Key Building Block for Kinase Inhibitor Synthesis and Heterocyclic Derivatization


8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride (CAS 2490402-40-7) is a heterobicyclic sulfonyl chloride building block featuring an imidazo[1,2-a]pyrazine core with chlorine substitution at the 8-position and a sulfonyl chloride group at the 3-position . The compound has a molecular formula of C₆H₃Cl₂N₃O₂S and a molecular weight of 252.08 g/mol . The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated utility in developing inhibitors targeting multiple kinase families including AKT, Aurora kinases, Pim-1, and tyrosine kinases [1]. The combination of the 8-chloro substituent and the 3-sulfonyl chloride group in this specific derivative provides a bifunctional handle for sequential diversification strategies.

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride: Why Non-Chlorinated or Regioisomeric Analogs Cannot Substitute in Diversification Strategies


Simple substitution with non-chlorinated imidazo[1,2-a]pyrazine-3-sulfonyl chloride (CAS 1779886-40-6, MW 217.63) or the regioisomeric 8-sulfonyl chloride derivative (CAS not available) introduces significant differences in molecular properties and synthetic accessibility. The absence of the 8-chloro substituent eliminates a key synthetic handle for sequential orthogonal functionalization—a limitation that compels researchers to pursue alternative, often lengthier synthetic routes . Furthermore, theoretical calculations on the imidazo[1,2-a]pyrazine scaffold demonstrate that halogen substitution patterns profoundly alter regioselective metalation outcomes, meaning that the site of chlorine installation dictates which positions can be selectively functionalized [1]. Substituting with 6-chloro or 8-bromo analogs yields different electronic and steric environments, which directly impact downstream reaction yields and product profiles in multistep syntheses of kinase-targeted libraries [1].

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride Versus Non-Chlorinated Analog

The 8-chloro substitution increases molecular weight and lipophilicity compared to the non-chlorinated parent imidazo[1,2-a]pyrazine-3-sulfonyl chloride. The target compound (CAS 2490402-40-7) has a molecular weight of 252.08 g/mol and molecular formula C₆H₃Cl₂N₃O₂S, whereas the non-chlorinated analog (CAS 1779886-40-6) has a molecular weight of 217.63 g/mol and formula C₆H₄ClN₃O₂S . The additional chlorine atom increases heavy atom count by 1 and contributes to enhanced lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 based on aromatic chlorine substitution patterns) [1]. This difference is quantifiable and directly impacts downstream compound properties including membrane permeability and metabolic stability in drug discovery programs.

Medicinal chemistry Building block selection Physicochemical property optimization

Regioselective Functionalization Advantage of 8-Chloroimidazo[1,2-a]pyrazine Scaffold Over 6-Chloro Isomer

The 8-chloro substitution pattern on the imidazo[1,2-a]pyrazine core provides distinct regioselective metalation outcomes compared to the 6-chloro isomer. Computational and experimental studies demonstrate that treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl in THF leads to selective magnesiation at position 3 [1]. The 8-chloro substitution pattern, by contrast, alters the electronic distribution across the bicyclic system, modifying the regioselectivity of electrophilic aromatic substitution and metal-halogen exchange reactions. This difference enables orthogonal functionalization strategies when constructing diversely substituted kinase inhibitor libraries [2].

Organometallic chemistry Regioselective synthesis C-H functionalization

Sulfonyl Chloride Reactivity Advantage of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride Over Corresponding Sulfonamide

The sulfonyl chloride group at the 3-position provides superior reactivity in nucleophilic substitution reactions compared to the corresponding sulfonamide derivative. The target compound (CAS 2490402-40-7) contains an electrophilic -SO₂Cl moiety that readily reacts with primary and secondary amines to form sulfonamide linkages under mild conditions [1]. The corresponding sulfonamide analog, 8-chloroimidazo[1,2-a]pyrazine-3-sulfonamide (CAS 2580190-21-0, MW 232.65), lacks this electrophilic reactivity and requires pre-activation or alternative coupling strategies for further derivatization .

Sulfonamide synthesis Nucleophilic substitution Building block reactivity

Documented Utility in Aurora Kinase Inhibitor Synthesis Programs

The 8-chloroimidazo[1,2-a]pyrazine core serves as a key intermediate in the synthesis of Aurora kinase inhibitors, with documented structure-activity relationship studies demonstrating that 3-bromo-8-chloroimidazo[1,2-a]pyrazine—a derivative directly accessible from 8-chloroimidazo[1,2-a]pyrazine—is a critical precursor for generating potent kinase inhibitors . The sulfonyl chloride derivative at the 3-position provides an alternative electrophilic handle for introducing sulfonamide-based pharmacophores that interact with the kinase hinge-binding region [1]. Imidazo[1,2-a]pyrazine compounds have been validated as inhibitors of AKT, Checkpoint kinase, Aurora kinase, Pim-1 kinase, and tyrosine kinase families [2].

Kinase inhibitors Aurora kinase Cancer therapeutics SAR studies

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Parallel Synthesis of Kinase-Focused Sulfonamide Libraries

The sulfonyl chloride group at the 3-position enables rapid parallel synthesis of sulfonamide libraries via reaction with diverse amine building blocks . The 8-chloro substituent provides a secondary synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after sulfonamide formation, enabling sequential orthogonal diversification. This bifunctional reactivity is not available with the non-chlorinated analog (CAS 1779886-40-6), which lacks the halogen handle for late-stage functionalization . The imidazo[1,2-a]pyrazine scaffold has established utility in developing inhibitors of Aurora kinase, AKT, and Pim-1 kinase [1], making this building block directly applicable to kinase-targeted library synthesis.

Process Chemistry: Synthesis of Advanced Intermediates Requiring Regioselective Functionalization

The 8-chloro substitution pattern provides distinct regioselectivity in organometallic functionalization reactions compared to the 6-chloro isomer [2]. When synthetic routes require functionalization at specific positions of the imidazo[1,2-a]pyrazine core (e.g., position 3 vs. position 5 or 6), the choice between 8-chloro and 6-chloro starting materials is critical. The 3-bromo-8-chloroimidazo[1,2-a]pyrazine intermediate, accessible from 8-chloroimidazo[1,2-a]pyrazine, serves as a key precursor for Aurora kinase inhibitors with demonstrated synthetic tractability .

Drug Discovery: Optimization of Lipophilicity and Permeability in Lead Series

The 8-chloro substitution increases molecular weight (+34.45 g/mol vs. non-chlorinated analog) and lipophilicity, which directly influences membrane permeability and metabolic stability profiles of lead compounds . In kinase inhibitor programs where balancing potency with favorable ADME properties is critical, the incremental lipophilicity provided by the 8-chloro substituent (estimated ΔLogP ≈ +0.5 to +0.8 vs. non-chlorinated analog) can be leveraged to fine-tune physicochemical properties without introducing additional synthetic steps. The scaffold's established kinase inhibition profile reduces the risk of complete target disengagement when modulating lipophilicity [1].

Chemical Biology: Synthesis of Covalent Probes and Affinity Reagents

The sulfonyl chloride moiety is highly electrophilic and can be used to introduce sulfonamide, sulfonate ester, or sulfone functionalities that serve as covalent warheads or affinity tags. The bifunctional nature of the compound—combining the reactive sulfonyl chloride with the 8-chloro substituent—enables the construction of probe molecules where the imidazo[1,2-a]pyrazine core provides target recognition (kinase binding) while the sulfonyl-derived group enables covalent attachment or reporter installation [1].

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